molecular formula C12H8N2O2 B081043 2-(2-Furyl)-5-phenyl-1,3,4-oxadiazole CAS No. 14093-97-1

2-(2-Furyl)-5-phenyl-1,3,4-oxadiazole

Cat. No. B081043
CAS RN: 14093-97-1
M. Wt: 212.2 g/mol
InChI Key: RUMMFSKZAJIGOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Furyl)-5-phenyl-1,3,4-oxadiazole, also known as FPhOx, is a heterocyclic compound that has been widely studied for its potential applications in various fields of science. This molecule is composed of a furan ring, a phenyl group, and an oxadiazole ring, which gives it unique properties that make it useful in different areas of research.

Mechanism Of Action

The mechanism of action of 2-(2-Furyl)-5-phenyl-1,3,4-oxadiazole varies depending on its application. In materials science, 2-(2-Furyl)-5-phenyl-1,3,4-oxadiazole acts as a semiconducting material, allowing for the flow of electrons in electronic devices. In medicinal chemistry, 2-(2-Furyl)-5-phenyl-1,3,4-oxadiazole has been shown to induce apoptosis, or programmed cell death, in cancer cells. In biochemistry, 2-(2-Furyl)-5-phenyl-1,3,4-oxadiazole acts as a fluorescent probe, binding to specific proteins and enzymes to allow for their visualization and study.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2-(2-Furyl)-5-phenyl-1,3,4-oxadiazole vary depending on its application. In medicinal chemistry, 2-(2-Furyl)-5-phenyl-1,3,4-oxadiazole has been shown to have cytotoxic effects on cancer cells, while having minimal effects on normal cells. In biochemistry, 2-(2-Furyl)-5-phenyl-1,3,4-oxadiazole has been used to study protein-ligand interactions and enzyme kinetics, providing valuable insights into the mechanisms of these processes.

Advantages And Limitations For Lab Experiments

2-(2-Furyl)-5-phenyl-1,3,4-oxadiazole has several advantages for lab experiments, including its high yield synthesis, its versatility in different fields of science, and its unique properties that make it useful as a building block for the synthesis of other compounds. However, there are also limitations to its use, such as its potential toxicity and the need for further research to fully understand its mechanisms of action.

Future Directions

There are several future directions for the study of 2-(2-Furyl)-5-phenyl-1,3,4-oxadiazole, including its potential use as a therapeutic agent for cancer and other diseases, its further optimization as a building block for the synthesis of organic semiconductors, and its continued use as a fluorescent probe for the study of protein-ligand interactions and enzyme kinetics. Additionally, further research is needed to fully understand the mechanisms of action of 2-(2-Furyl)-5-phenyl-1,3,4-oxadiazole and its potential limitations and toxicities.

Synthesis Methods

The synthesis of 2-(2-Furyl)-5-phenyl-1,3,4-oxadiazole can be achieved through a variety of methods, including the reaction of furfurylamine with phenylglyoxylic acid in the presence of a dehydrating agent, such as thionyl chloride. Another method involves the reaction of 2-aminofuran with phenyl isocyanate in the presence of a catalyst, such as triethylamine. These methods have been optimized to produce high yields of 2-(2-Furyl)-5-phenyl-1,3,4-oxadiazole, making it readily available for scientific research.

Scientific Research Applications

2-(2-Furyl)-5-phenyl-1,3,4-oxadiazole has been studied for its potential applications in various fields of science, including materials science, medicinal chemistry, and biochemistry. In materials science, 2-(2-Furyl)-5-phenyl-1,3,4-oxadiazole has been used as a building block for the synthesis of organic semiconductors, which have applications in electronic devices such as solar cells and transistors. In medicinal chemistry, 2-(2-Furyl)-5-phenyl-1,3,4-oxadiazole has been investigated for its potential as an anticancer agent, as well as for its antibacterial and antifungal properties. In biochemistry, 2-(2-Furyl)-5-phenyl-1,3,4-oxadiazole has been used as a fluorescent probe to study protein-ligand interactions and enzyme kinetics.

properties

CAS RN

14093-97-1

Product Name

2-(2-Furyl)-5-phenyl-1,3,4-oxadiazole

Molecular Formula

C12H8N2O2

Molecular Weight

212.2 g/mol

IUPAC Name

2-(furan-2-yl)-5-phenyl-1,3,4-oxadiazole

InChI

InChI=1S/C12H8N2O2/c1-2-5-9(6-3-1)11-13-14-12(16-11)10-7-4-8-15-10/h1-8H

InChI Key

RUMMFSKZAJIGOV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CO3

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CO3

Other CAS RN

14093-97-1

Origin of Product

United States

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